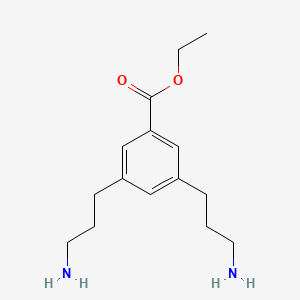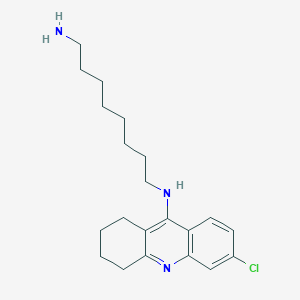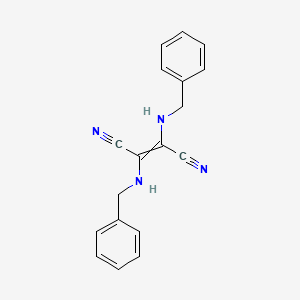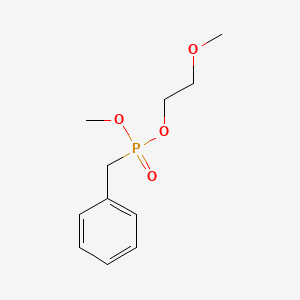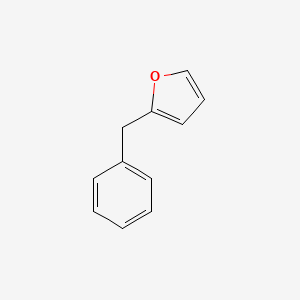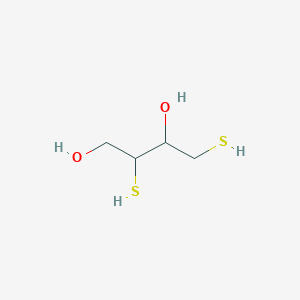
2,4-Bis(sulfanyl)butane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(sulfanyl)butane-1,3-diol is an organosulfur compound with the molecular formula C4H10O2S2. This compound is characterized by the presence of two thiol (sulfanyl) groups and two hydroxyl groups attached to a butane backbone. It is a dithiol and diol, making it a versatile reagent in various chemical reactions, particularly in the reduction of disulfide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Bis(sulfanyl)butane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of disulfides using reducing agents such as dithiothreitol (DTT) or dithioerythritol (DTE). The synthesis typically involves the reaction of a suitable precursor, such as a disulfide compound, with a reducing agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(sulfanyl)butane-1,3-diol undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, particularly in the reduction of disulfide bonds in proteins and other biomolecules.
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT), dithioerythritol (DTE), and other thiol-based reducing agents.
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2), and other oxidizing agents.
Solvents: Water, ethanol, and other polar solvents.
Major Products Formed
Reduction: The major product is the reduced form of the target disulfide compound.
Oxidation: The major product is the corresponding disulfide compound.
Substitution: The major products are esters or ethers, depending on the substituent used.
Applications De Recherche Scientifique
2,4-Bis(sulfanyl)butane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various organic synthesis reactions.
Biology: Employed in the reduction of disulfide bonds in proteins, aiding in protein folding studies and enzymatic reactions.
Medicine: Investigated for its potential therapeutic applications in reducing oxidative stress and as a component in drug formulations.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mécanisme D'action
The primary mechanism of action of 2,4-Bis(sulfanyl)butane-1,3-diol involves its ability to reduce disulfide bonds. The thiol groups in the compound react with disulfide bonds in proteins or other molecules, breaking the disulfide linkage and forming two thiol groups. This reduction process is crucial in maintaining the reduced state of thiol-containing biomolecules and preventing oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dithiothreitol (DTT): A widely used reducing agent with similar properties but different stereochemistry.
Dithioerythritol (DTE): An epimer of DTT with similar reducing capabilities.
2-Aminobutane-1,4-dithiol (DTBA): Another dithiol compound with similar reducing properties but different functional groups
Uniqueness
2,4-Bis(sulfanyl)butane-1,3-diol is unique due to its specific combination of thiol and hydroxyl groups, which provides it with distinct reactivity and solubility properties. Its ability to form stable cyclic structures in its oxidized form and its high reactivity at neutral pH make it a valuable reagent in various scientific and industrial applications .
Propriétés
Numéro CAS |
796963-82-1 |
|---|---|
Formule moléculaire |
C4H10O2S2 |
Poids moléculaire |
154.3 g/mol |
Nom IUPAC |
2,4-bis(sulfanyl)butane-1,3-diol |
InChI |
InChI=1S/C4H10O2S2/c5-1-4(8)3(6)2-7/h3-8H,1-2H2 |
Clé InChI |
HOEOVWHYUZKNFY-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(CS)O)S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)
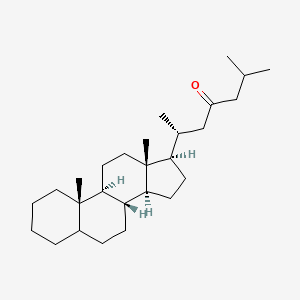
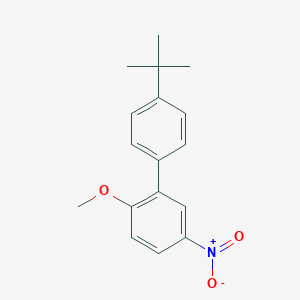
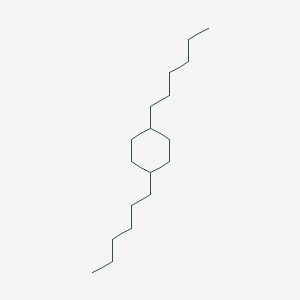
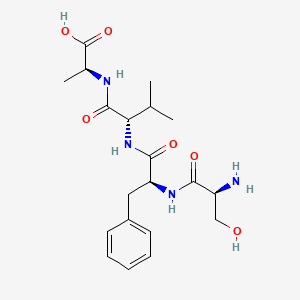
![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
